2-Phenyl-2H-1-benzopyran-4-ol
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Overview
Description
2-Phenyl-2H-chromen-4-ol is a heterocyclic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique chemical structure and promising pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2H-chromen-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of salicylaldehyde with phenylacetic acid in the presence of a base, followed by cyclization to form the chromene ring . The reaction conditions often include the use of catalysts such as piperidine or pyridine and solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of 2-Phenyl-2H-chromen-4-ol may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of recyclable catalysts are employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-2H-chromen-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the chromene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted chromenes, dihydrochromenes, and chromone derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Phenyl-2H-chromen-4-ol involves its interaction with various molecular targets:
Comparison with Similar Compounds
- 2-Phenyl-4H-chromen-4-one
- 2-Phenyl-4H-chromen-2-one
- 2-Phenyl-2H-chromen-4-one
Comparison: 2-Phenyl-2H-chromen-4-ol is unique due to its hydroxyl group at the 4-position, which imparts distinct chemical reactivity and biological activity compared to its analogs . For instance, while 2-Phenyl-4H-chromen-4-one is known for its anti-inflammatory properties, the hydroxyl group in 2-Phenyl-2H-chromen-4-ol enhances its antioxidant capacity .
Properties
CAS No. |
189381-63-3 |
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Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-phenyl-2H-chromen-4-ol |
InChI |
InChI=1S/C15H12O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10,15-16H |
InChI Key |
INLKLFJWEGTXFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(C3=CC=CC=C3O2)O |
Origin of Product |
United States |
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